molecular formula C19H15FN2O2S B2613272 3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 1018050-83-3

3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2613272
CAS No.: 1018050-83-3
M. Wt: 354.4
InChI Key: XEIIECXUMCOTAQ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a furan-2-carbonyl group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Core: This can be achieved through the reaction of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Furan-2-carbonyl Group: This can be done via an acylation reaction, such as Friedel-Crafts acylation, using furan-2-carbonyl chloride.

    Incorporation of the Methylthiophenyl Group: This step may involve a cross-coupling reaction, such as Suzuki or Stille coupling, using a methylthiophenyl boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or sulfones and pyrazole N-oxides, respectively.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the nitro group (if present) to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines or thiols for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.

Biology

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.

Medicine

Due to its potential biological activity, this compound might be explored for therapeutic applications. It could be investigated for its efficacy in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure might impart desirable characteristics to polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole: Similar structure with a chlorine atom instead of fluorine.

    3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole: Similar structure with a thiophene ring instead of a methylthiophene.

    3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole: Similar structure with a methylphenyl group instead of a methylthiophene.

Uniqueness

The presence of the fluorophenyl, furan-2-carbonyl, and methylthiophenyl groups in 3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole imparts unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[5-(4-fluorophenyl)-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c1-12-8-10-25-18(12)16-11-15(13-4-6-14(20)7-5-13)21-22(16)19(23)17-3-2-9-24-17/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIIECXUMCOTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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